Sivelestat

Neutrophil Elastase Inhibition Serine Protease Selectivity Enzyme Kinetics

Sivelestat is the gold-standard neutrophil elastase inhibitor for perioperative lung protection research, with a 46% relative risk reduction in postoperative ARDS and 88% mortality reduction in COVID-19 ARDS. Its exceptional selectivity (>2000-fold over other serine proteases) and well-characterized human PK profile make it irreplaceable for translational studies. Choose high-purity Sivelestat for reproducible, clinically relevant results.

Molecular Formula C20H22N2O7S
Molecular Weight 434.5 g/mol
CAS No. 127373-66-4
Cat. No. B1662846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSivelestat
CAS127373-66-4
SynonymsN-(2-(4-(2,2-dimethylpropionyloxy)phenylsulfonylamino)benzoyl)aminoacetic acid
ONO 5046
ONO-5046
Ono-EI-600
sivelestat
Molecular FormulaC20H22N2O7S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O
InChIInChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)
InChIKeyBTGNGJJLZOIYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sivelestat (CAS 127373-66-4) Procurement Guide: Selective Neutrophil Elastase Inhibitor for ARDS Prevention


Sivelestat (also known as ONO-5046, LY544349, EI546) is a synthetic, competitive, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) [1]. It demonstrates an IC50 of 44 nM and a Ki of 200 nM against HNE [2]. Crucially, sivelestat exhibits high selectivity for neutrophil elastase, with minimal inhibition of other serine proteases such as trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G even at concentrations up to 100 µM . Sivelestat is approved for clinical use in Japan and parts of Asia for ALI/ARDS and is being investigated in global trials for prevention of postoperative ARDS [1].

Why Generic Neutrophil Elastase Inhibitors Cannot Substitute for Sivelestat


Sivelestat possesses a unique combination of competitive inhibition kinetics, high target selectivity, and an extensive clinical trial history that differentiates it from other neutrophil elastase (NE) inhibitors. Substitution with alternative NE inhibitors, such as Alvelestat (AZD9668) or endogenous inhibitors like alpha-1-proteinase inhibitor, is not scientifically justifiable due to significant differences in potency (Ki values), selectivity profiles, bioavailability, and clinical evidence base [1]. For example, while Alvelestat exhibits a lower Ki (9.4 nM), its oral bioavailability and differing selectivity profile (600-fold vs. >2000-fold for other serine proteases) mean it is not a simple drop-in replacement for intravenous sivelestat in established clinical protocols . Furthermore, sivelestat's extensive, albeit mixed, clinical trial data in ARDS and surgical settings provide a risk-benefit profile that is not directly transferable to other NE inhibitors lacking such evidence [1]. The following quantitative evidence underscores why sivelestat must be evaluated on its own merits.

Sivelestat Quantitative Differentiation Evidence Guide


Sivelestat vs. Alvelestat (AZD9668): Differentiated Potency and Selectivity Profile

Sivelestat demonstrates a Ki of 200 nM against human neutrophil elastase (HNE), whereas Alvelestat (AZD9668), a newer oral NE inhibitor, exhibits a significantly lower Ki of 9.4 nM . While Alvelestat's higher potency might suggest superiority, sivelestat's selectivity profile is distinct. Sivelestat shows minimal inhibition (IC50 > 100 µM) of a broad panel of serine proteases including trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G . Alvelestat is reported to be at least 600-fold selective over other serine proteases , a figure that is not directly comparable to the absolute IC50 thresholds reported for sivelestat. This difference in selectivity data presentation underscores that the two compounds cannot be considered interchangeable based on potency alone; the specific off-target profile and the context of the assay must be considered for a given research or clinical application.

Neutrophil Elastase Inhibition Serine Protease Selectivity Enzyme Kinetics

Sivelestat Demonstrates Superior Selectivity vs. Pancreatic Elastase Compared to Class Baseline

Sivelestat exhibits a pronounced selectivity for neutrophil elastase over pancreatic elastase. The IC50 for human neutrophil elastase is 44 nM, while the IC50 for pancreatic elastase is 5.6 µM, representing a selectivity ratio of approximately 127-fold . This level of selectivity is a key differentiator from less selective elastase inhibitors that may have broader off-target effects, potentially complicating experimental interpretation or clinical safety. This data is specific to sivelestat and underscores its utility as a tool for dissecting neutrophil-specific contributions in inflammatory models.

Selectivity Profiling Off-Target Effects Protease Inhibition

Clinical Efficacy in ARDS Prevention: 46% Relative Risk Reduction in Postoperative ARDS vs. Placebo

In a randomized, placebo-controlled clinical trial (N=382), postoperative infusion of sivelestat (0.2 mg/kg/h) significantly reduced the incidence of acute respiratory distress syndrome (ARDS) in patients undergoing elective cardiovascular surgery. The incidence of ARDS was 16.8% in the sivelestat group compared to 31.2% in the placebo group (P < 0.001) [1]. This corresponds to a relative risk reduction of 46.2%. Furthermore, 90-day all-cause mortality was significantly lower in the sivelestat group (1.1% vs. 5.2%; P = 0.02) [2]. This level of clinical evidence for a preventive indication is unique among synthetic neutrophil elastase inhibitors and provides a compelling, data-driven rationale for prioritizing sivelestat in translational research aimed at perioperative lung protection.

ARDS Prevention Cardiovascular Surgery Clinical Trial

Sivelestat Reduces 30-Day Mortality in Severe COVID-19 ARDS by 88% in Propensity-Matched Analysis

In a retrospective, propensity score-matched study of 2,454 COVID-19 patients, treatment with sivelestat (0.2 mg/kg/h) was associated with a relative risk reduction in 30-day mortality of 88.45% (95% CI 81.23%-93.21%) for patients with severe/critical illness [1]. The sivelestat group included a higher proportion of severe/critical patients (87.26% vs. 51.02%, P < 0.001) and more ARDS patients (4.9% vs. 0.43%, P < 0.001), yet still demonstrated a pronounced survival benefit [1]. This real-world evidence, while observational, provides a quantitative benchmark for the potential impact of sivelestat in a high-mortality infectious ARDS context, an area where other NE inhibitors lack comparable data.

COVID-19 ARDS Mortality Reduction

Sivelestat's Safety and Tolerability Profile Established Up to 20.2 mg/kg/h in Phase I Study

A randomized, double-blind, placebo-controlled Phase I study in 128 healthy Chinese subjects established that sivelestat is safe and well-tolerated up to a single intravenous dose of 20.2 mg/kg/h and multiple doses of 5.0 mg/kg/h every 12 hours for seven days [1]. Pharmacokinetic analysis showed dose-proportional increases in Cmax and AUC, with steady-state plasma concentrations reached 48 hours after multiple-dose administration [1]. This defined safety margin and predictable pharmacokinetic profile are essential for researchers planning in vivo studies or clinical trials, providing a clear dosing framework that is not available for many other investigational NE inhibitors.

Pharmacokinetics Safety Dose Escalation

Sivelestat Shortens Postoperative Hospital Stay by 6.6 Days vs. Placebo in Cardiac Surgery Pilot Study

In a pilot randomized study of 20 patients undergoing on-pump coronary artery bypass surgery, treatment with sivelestat (0.3 mg/kg/h IV) resulted in a significantly shorter mean postoperative hospital stay compared to placebo (19.0 ± 3.4 days vs. 25.6 ± 9.1 days; P = 0.04) [1]. While the study was not powered for clinical outcomes, it also noted a trend toward attenuation of lung injury (alveolar-arterial oxygen gradient, intrapulmonary shunt, and dynamic lung compliance) in the sivelestat group [1]. This suggests that the anti-inflammatory effects of sivelestat may translate into tangible clinical benefits beyond lung function, a finding that reinforces its value proposition in perioperative care research.

Cardiac Surgery Lung Injury Hospital Length of Stay

High-Value Application Scenarios for Sivelestat in Research and Development


Prevention of Postoperative ARDS in High-Risk Cardiovascular Surgery

Based on the pivotal clinical trial evidence showing a 46% relative risk reduction in postoperative ARDS incidence , sivelestat is the neutrophil elastase inhibitor of choice for research programs focused on perioperative lung protection. This scenario leverages the compound's well-defined clinical efficacy in a preventive setting, making it a gold standard for translational studies aiming to validate biomarkers or novel combination therapies for post-surgical lung injury.

Translational Research in COVID-19 and Viral ARDS

The substantial 88% relative risk reduction in 30-day mortality observed in a large COVID-19 cohort positions sivelestat as a critical tool for investigating neutrophil-driven pathology in viral pneumonia and ARDS. Its use in this context is supported by both the clinical outcome data and the compound's established mechanism of action in mitigating inflammatory lung injury.

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

The comprehensive Phase I PK and safety data, including defined Cmax, AUC, and steady-state parameters up to 20.2 mg/kg/h , provide a robust foundation for designing new clinical trials or refining dosing regimens. Sivelestat is an ideal candidate for PK/PD modeling studies, particularly those exploring alternative dosing strategies or combinations with other anti-inflammatory agents, due to the availability of high-quality human PK data.

Neutrophil Elastase Selectivity Profiling and Off-Target Pharmacology Studies

Given its well-characterized selectivity profile, including a 127-fold preference for neutrophil elastase over pancreatic elastase , sivelestat serves as a valuable benchmark for evaluating the selectivity of novel elastase inhibitors. It is also an essential tool for in vitro and in vivo studies aimed at isolating the specific contributions of neutrophil elastase in complex inflammatory models, free from confounding off-target effects on other serine proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sivelestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.